molecular formula C10H9N B1300163 6-Methylisoquinoline CAS No. 42398-73-2

6-Methylisoquinoline

Cat. No. B1300163
CAS RN: 42398-73-2
M. Wt: 143.18 g/mol
InChI Key: PPEJLOXOMBAXES-UHFFFAOYSA-N
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Patent
US08557830B2

Procedure details

6-Methylisoquinoline (2.00 g, 14 mmol) was taken up in sulfuric acid (25.0 mL) and the mixture cooled down to 0° C. The reaction was treated with potassium nitrate (2.8 g, 28 mmol) which was added in portions. After addition was complete, the reaction was stirred for about 1.5 h at 0° C. The reaction was poured onto crushed ice and basified with 5N NaOH. The solid that precipitated was collected by suction filtration, washed with water and dried to give the product (2.5 g, 95%) as a tan solid. MS (ESI, pos. ion) m/z: 189.1 [M+H]+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2.[N+:12]([O-])([O-:14])=[O:13].[K+].[OH-].[Na+]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C=C2C=CN=CC2=CC1
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for about 1.5 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
The reaction was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The solid that precipitated
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC=1C(=C2C=CN=CC2=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.